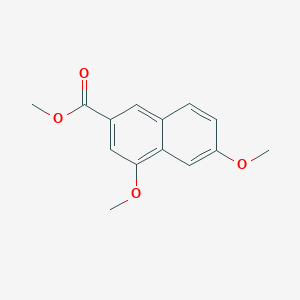![molecular formula C23H22ClN5O2 B13937232 (4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)
(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chloro-phenyl group, a benzoimidazole moiety, and a pyrazine ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoimidazole intermediate, followed by the introduction of the pyrazine ring through a cyclization reaction. The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur, particularly involving the chloro-phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid methyl ester
- (4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid ethyl ester
Uniqueness
The uniqueness of (4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different ester groups.
Properties
Molecular Formula |
C23H22ClN5O2 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
tert-butyl N-(4-chlorophenyl)-N-[6-(1-methylbenzimidazol-2-yl)pyrazin-2-yl]carbamate |
InChI |
InChI=1S/C23H22ClN5O2/c1-23(2,3)31-22(30)29(16-11-9-15(24)10-12-16)20-14-25-13-18(26-20)21-27-17-7-5-6-8-19(17)28(21)4/h5-14H,1-4H3 |
InChI Key |
BNLVWTCGAXOHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)Cl)C2=NC(=CN=C2)C3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




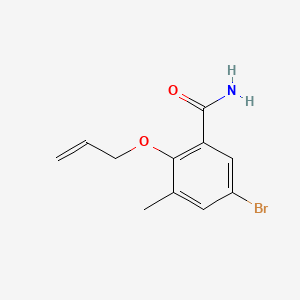
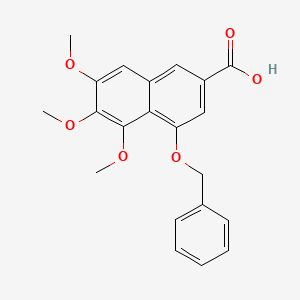
![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
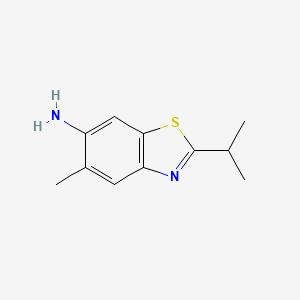
![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)

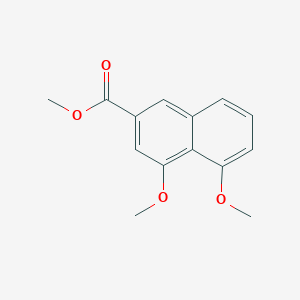
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)
